molecular formula C15H19N3O2S B2508815 N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034542-13-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2508815
CAS RN: 2034542-13-5
M. Wt: 305.4
InChI Key: WIJWZWNRPWRDSQ-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of specific thiophene derivatives can be confirmed using techniques like FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electrophilic, nucleophilic, and radical reactions . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide:

Antimicrobial Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: has shown promising antimicrobial properties. Thiophene derivatives, in general, are known for their ability to inhibit the growth of various bacterial and fungal strains. This compound can be particularly effective against multi-drug resistant bacteria, making it a potential candidate for developing new antibiotics .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. The presence of the thiophene ring contributes to its ability to neutralize free radicals, thereby protecting cells from damage. This makes it a valuable compound in the development of treatments for conditions like cancer and neurodegenerative diseases .

Anticancer Potential

Research indicates that N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells highlights its potential as a chemotherapeutic agent. This compound could be further explored for its efficacy in treating various types of cancer .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines, it can reduce inflammation and associated pain. This makes it a potential candidate for developing new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .

Antiviral Activity

Preliminary studies suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may possess antiviral properties. Its mechanism of action involves interfering with viral replication, which could make it effective against a range of viral infections. Further research is needed to fully understand its antiviral potential and to develop it into a viable antiviral medication .

Anticorrosion Applications

Interestingly, this compound has been studied for its anticorrosion properties. It can be used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage. This application is particularly valuable in industries where metal preservation is crucial, such as in the construction and automotive sectors .

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound also contribute to its neuroprotective effects. It has the potential to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing neuroprotective therapies .

Agricultural Applications

In the agricultural sector, N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be used as a pesticide or fungicide. Its antimicrobial properties can help protect crops from bacterial and fungal infections, thereby improving crop yield and quality. This application is particularly important for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target. For example, some thiophene derivatives have shown antimicrobial activity against selected microbial species .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The demand for new materials and medicines encourages the search for new methods and the improvement of existing ones .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-14(10(2)18(4)17-9)15(20)16-8-7-12-5-6-13(21-12)11(3)19/h5-6H,7-8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJWZWNRPWRDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

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